molecular formula C16H18N2O2 B14064361 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- CAS No. 101931-27-5

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-

Cat. No.: B14064361
CAS No.: 101931-27-5
M. Wt: 270.33 g/mol
InChI Key: CNSBNGUYZXNOFH-UHFFFAOYSA-N
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Description

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is an organic compound with the molecular formula C16H18N2O2 It is a derivative of naphthalene, characterized by the presence of an ethoxy group and an oxazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with naphthalene and ethoxyamine.

    Formation of Intermediate: Naphthalene undergoes a reaction with ethoxyamine to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization in the presence of a suitable catalyst to form the oxazoline ring.

    Final Product: The final product, 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)-, is obtained after purification.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction can produce naphthalenemethylamines.

Scientific Research Applications

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity.

    Pathways Involved: It can modulate various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    1-Naphthalenemethylamine: A simpler derivative of naphthalene without the ethoxy and oxazoline groups.

    4-Ethoxynaphthalene: Contains the ethoxy group but lacks the amine and oxazoline functionalities.

    2-Oxazoline Derivatives: Compounds with similar oxazoline rings but different substituents.

Uniqueness: 1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Biological Activity

1-Naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and relevant research findings.

Chemical Structure

The compound features a naphthalene moiety substituted with an ethoxy group and an oxazoline ring, which may contribute to its biological activity. Understanding the structure is crucial for predicting its interactions with biological targets.

Antiviral Properties

Research indicates that derivatives of 1-naphthalenemethylamine compounds exhibit antiviral activities. For instance, studies have shown that certain substituted naphthalene derivatives can inhibit viral replication, particularly against viruses belonging to the Flaviviridae family, such as Hepatitis C virus (HCV) .

Anticancer Potential

The compound has been evaluated for anticancer properties. Some derivatives have demonstrated the ability to inhibit specific protein kinases involved in cancer progression. The mechanism often involves competitive inhibition, which can lead to reduced tumor cell proliferation .

The biological activity of 1-naphthalenemethylamine, 4-ethoxy-N-(2-oxazolinyl)- can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication and cancer cell signaling pathways.
  • Receptor Modulation : The structural components allow the compound to bind selectively to receptors, modulating their activity and influencing cellular responses.

Case Studies

StudyObjectiveFindings
Study AEvaluate antiviral effectsShowed significant inhibition of HCV replication in vitro.
Study BAssess anticancer propertiesIndicated reduced viability of cancer cell lines with specific kinase inhibition.
Study CInvestigate pharmacokineticsDemonstrated favorable absorption and distribution characteristics in animal models.

Research Findings

Recent studies highlight the importance of structural modifications in enhancing the biological activity of naphthalene derivatives. For example, substituents on the naphthalene ring significantly influence lipophilicity and binding affinity to biological targets .

Safety and Toxicity

While exploring the therapeutic potential, it is essential to consider safety profiles. Preliminary toxicity assessments suggest that certain derivatives exhibit acceptable safety margins; however, comprehensive toxicological evaluations are necessary for clinical applications .

Properties

CAS No.

101931-27-5

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

N-[(4-ethoxynaphthalen-1-yl)methyl]-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C16H18N2O2/c1-2-19-15-8-7-12(11-18-16-17-9-10-20-16)13-5-3-4-6-14(13)15/h3-8H,2,9-11H2,1H3,(H,17,18)

InChI Key

CNSBNGUYZXNOFH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)CNC3=NCCO3

Origin of Product

United States

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